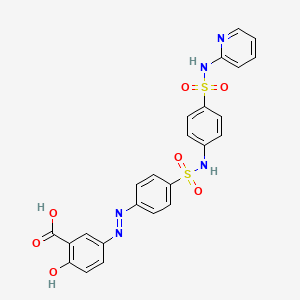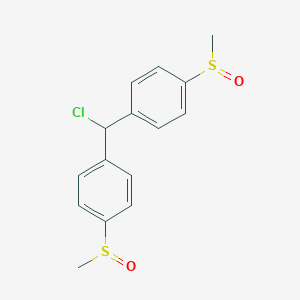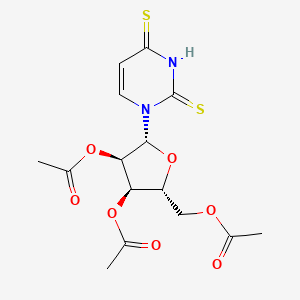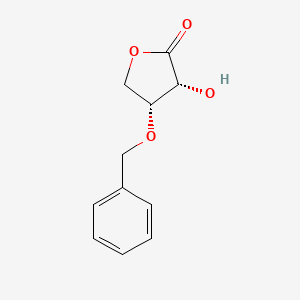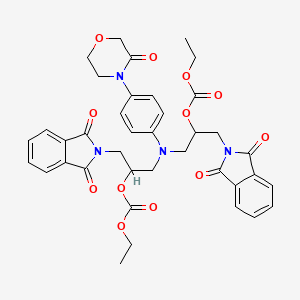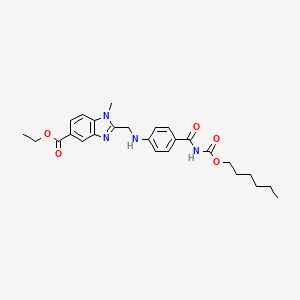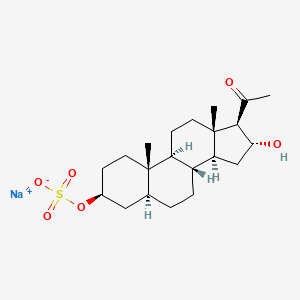
(2R)-Avibactam Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Avibactam Sodium Salt is a synthetic compound known for its role as a beta-lactamase inhibitor. It is used in combination with other antibiotics to combat bacterial infections, particularly those caused by resistant strains. This compound is notable for its ability to inhibit a broad spectrum of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Avibactam Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core structure, followed by the introduction of functional groups necessary for its activity. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions: (2R)-Avibactam Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
科学研究应用
(2R)-Avibactam Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: Researchers use it to understand bacterial resistance mechanisms and to explore new therapeutic strategies.
Medicine: It is a critical component in the development of combination therapies for treating resistant bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of advanced antibiotics.
作用机制
The mechanism of action of (2R)-Avibactam Sodium Salt involves the inhibition of beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, rendering them ineffective. This compound binds to the active site of the enzyme, preventing it from interacting with the antibiotic. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains.
相似化合物的比较
Clavulanic Acid: Another beta-lactamase inhibitor, but with a different structure and spectrum of activity.
Sulbactam: Similar in function but differs in its chemical structure and specific enzyme targets.
Tazobactam: Often used in combination with piperacillin, it has a broader spectrum of beta-lactamase inhibition.
Uniqueness: (2R)-Avibactam Sodium Salt is unique due to its broad-spectrum inhibition of beta-lactamases, including those that are resistant to other inhibitors. Its stability and efficacy in combination therapies make it a valuable tool in combating antibiotic resistance.
属性
分子式 |
C7H10N3NaO6S |
|---|---|
分子量 |
287.23 g/mol |
IUPAC 名称 |
sodium;[(2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5-;/m1./s1 |
InChI 键 |
RTCIKUMODPANKX-TYSVMGFPSA-M |
手性 SMILES |
C1C[C@@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
规范 SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
